

An In-depth Technical Guide to Bioconjugation Using Cy3-PEG7-SCO

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Compound of Interest

Compound Name: Cy3-PEG7-SCO

Cat. No.: B12369099

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Introduction

Bioconjugation is a cornerstone of modern life sciences, enabling the linkage of biomolecules to create novel probes and therapeutics. **Cy3-PEG7-SCO** is a specialized reagent designed for this purpose, featuring a bright and photostable Cyanine 3 (Cy3) fluorophore, a hydrophilic polyethylene glycol (PEG) spacer, and a strained cyclooctyne (SCO) moiety. This combination allows for highly specific and efficient labeling of azide-modified biomolecules through Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a type of "click chemistry" that proceeds rapidly at physiological conditions without the need for a cytotoxic copper catalyst.^[1]

This technical guide provides a comprehensive overview of bioconjugation using **Cy3-PEG7-SCO**, including its physicochemical properties, detailed experimental protocols for labeling proteins and oligonucleotides, and example workflows for its application in life sciences research.

Physicochemical and Fluorescence Properties

Cy3-PEG7-SCO is a versatile tool for fluorescent labeling in a variety of applications. Its key properties are summarized in the tables below. Note that some data are derived from structurally similar compounds due to the limited availability of specific data for **Cy3-PEG7-SCO**.

Table 1: Physicochemical Properties of **Cy3-PEG7-SCO**

Property	Value	Source
Molecular Formula	C ₅₅ H ₈₁ N ₄ O ₁₀ Cl	SiChem
Molecular Weight	993.72 g/mol	SiChem
Purity	> 95%	SiChem
Solubility	DMSO, DMF, Acetonitrile	General Knowledge
Storage Conditions	-20°C, protect from light and moisture	SiChem

Table 2: Fluorescence Properties of Cy3 Conjugates

Property	Value	Source
Excitation Maximum (λ_{ex})	~550 nm	[2]
Emission Maximum (λ_{em})	~570 nm	[2]
Molar Extinction Coefficient (ϵ) at λ_{ex}	~150,000 M ⁻¹ cm ⁻¹	[2]
Fluorescence Quantum Yield (Φ)	0.15 - 0.3 (conjugate dependent)	[3]

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of azide-modified biomolecules with **Cy3-PEG7-SCO**. Optimization may be required for specific applications.

Protocol 1: Labeling of Azide-Modified Antibodies

This protocol describes the labeling of an antibody containing an azide group with **Cy3-PEG7-SCO**. The azide group can be introduced into the antibody through metabolic labeling with an azide-containing amino acid or by chemical modification of lysine residues with an azide-NHS ester.

Materials:

- Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- **Cy3-PEG7-SCO**
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Desalting spin columns or dialysis cassettes (10 kDa MWCO)
- Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

- Prepare a stock solution of **Cy3-PEG7-SCO**: Dissolve **Cy3-PEG7-SCO** in anhydrous DMSO to a final concentration of 10 mM.
- Determine the antibody concentration: Measure the absorbance of the antibody solution at 280 nm to determine its concentration.
- Reaction setup: In a microcentrifuge tube, add the azide-modified antibody. While gently vortexing, add a 5- to 20-fold molar excess of the **Cy3-PEG7-SCO** stock solution. The final DMSO concentration in the reaction mixture should be below 20% to avoid antibody denaturation.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
- Purification: Remove the unreacted **Cy3-PEG7-SCO** using a desalting spin column or by dialysis against PBS.
- Determination of Degree of Labeling (DOL): The DOL, which is the average number of dye molecules per antibody, can be calculated using the following formula:

$$\text{DOL} = (A_{\text{max}} * \epsilon_{\text{protein}}) / ((A_{280} - (A_{\text{max}} * \text{CF})) * \epsilon_{\text{dye}})$$

Where:

- A_{max} = Absorbance of the conjugate at the Cy3 absorption maximum (~550 nm)
- A_{280} = Absorbance of the conjugate at 280 nm
- $\epsilon_{\text{protein}}$ = Molar extinction coefficient of the antibody at 280 nm (~210,000 M⁻¹cm⁻¹)
- ϵ_{dye} = Molar extinction coefficient of Cy3 at its absorption maximum (~150,000 M⁻¹cm⁻¹)
- CF = Correction factor for the absorbance of the dye at 280 nm (typically around 0.08 for Cy3)

Table 3: Example Reagent Concentrations for Antibody Labeling

Reagent	Stock Concentration	Volume	Final Concentration	Molar Excess (to Antibody)
Azide-Antibody	1 mg/mL (6.67 μ M)	100 μ L	0.83 mg/mL (5.56 μ M)	1
Cy3-PEG7-SCO	10 mM	1.1 μ L	91.7 μ M	~16.5
PBS, pH 7.4	1X	18.9 μ L	-	-
Total Volume	120 μ L			

Protocol 2: Labeling of Azide-Modified Oligonucleotides

This protocol outlines the procedure for labeling an azide-modified oligonucleotide with **Cy3-PEG7-SCO**.

Materials:

- Azide-modified oligonucleotide
- **Cy3-PEG7-SCO**
- Anhydrous DMSO
- Nuclease-free water

- Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.0)
- HPLC system for purification (optional)
- Ethanol or isopropanol for precipitation

Procedure:

- Prepare a stock solution of **Cy3-PEG7-SCO**: Dissolve **Cy3-PEG7-SCO** in anhydrous DMSO to a final concentration of 10 mM.
- Dissolve the oligonucleotide: Dissolve the azide-modified oligonucleotide in nuclease-free water or buffer to a desired concentration (e.g., 1 mM).
- Reaction setup: In a microcentrifuge tube, combine the azide-modified oligonucleotide with a 1.5- to 3-fold molar excess of the **Cy3-PEG7-SCO** stock solution.
- Incubation: Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight, protected from light.
- Purification:
 - Ethanol Precipitation: The labeled oligonucleotide can be purified by ethanol precipitation. Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate, pH 5.2. Mix well and incubate at -20°C for at least 1 hour. Centrifuge to pellet the oligonucleotide, wash with 70% ethanol, and resuspend in nuclease-free water.
 - HPLC Purification: For higher purity, the conjugate can be purified by reverse-phase or ion-exchange HPLC.[\[4\]](#)

Experimental Workflows and Applications

Cy3-PEG7-SCO is a powerful tool for a variety of applications in cell biology, immunology, and drug development. Below are two example workflows.

Workflow 1: Cell Surface Receptor Labeling

This workflow describes the labeling of a specific cell surface receptor on live cells. This is achieved by first modifying the receptor with an azide group, either through metabolic labeling with an azide-containing sugar or amino acid, or by using an antibody-azide conjugate that binds to the receptor. The cells are then treated with **Cy3-PEG7-SCO** for fluorescent visualization.

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